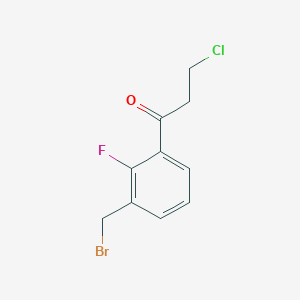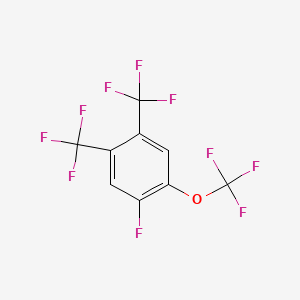
1,2-Bis(trifluoromethyl)-4-fluoro-5-(trifluoromethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis(trifluoromethyl)-4-fluoro-5-(trifluoromethoxy)benzene is a fluorinated aromatic compound with the molecular formula C9H3F9O. This compound is characterized by the presence of multiple trifluoromethyl groups, a fluorine atom, and a trifluoromethoxy group attached to a benzene ring. The high degree of fluorination imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of 1,2-Bis(trifluoromethyl)-4-fluoro-5-(trifluoromethoxy)benzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable fluorinated benzene derivative.
Trifluoromethylation: Introduction of trifluoromethyl groups using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst.
Fluorination: Introduction of the fluorine atom using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Trifluoromethoxylation: Introduction of the trifluoromethoxy group using reagents like trifluoromethyl hypofluorite (CF3OF).
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce costs.
Analyse Chemischer Reaktionen
1,2-Bis(trifluoromethyl)-4-fluoro-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the trifluoromethyl groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although the presence of multiple fluorine atoms makes it relatively resistant to these reactions.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds, facilitated by catalysts such as palladium or nickel.
Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,2-Bis(trifluoromethyl)-4-fluoro-5-(trifluoromethoxy)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: Investigated for its potential use in bioimaging and as a probe for studying biological systems due to its unique fluorine content.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the development of advanced materials, including polymers and coatings with enhanced chemical resistance and stability.
Wirkmechanismus
The mechanism of action of 1,2-Bis(trifluoromethyl)-4-fluoro-5-(trifluoromethoxy)benzene involves its interaction with molecular targets through its highly electronegative fluorine atoms These interactions can influence the compound’s reactivity and binding affinity to various substrates
Vergleich Mit ähnlichen Verbindungen
1,2-Bis(trifluoromethyl)-4-fluoro-5-(trifluoromethoxy)benzene can be compared with other similar compounds, such as:
1,4-Bis(trifluoromethyl)benzene: Another fluorinated aromatic compound with two trifluoromethyl groups in the para position. It exhibits different reactivity and applications due to the positional difference of the trifluoromethyl groups.
1,3-Bis(trifluoromethyl)benzene: Similar to the 1,4-isomer but with the trifluoromethyl groups in the meta position, leading to distinct chemical properties and uses.
1,2-Bis(trifluoromethyl)benzene:
The uniqueness of this compound lies in its combination of multiple trifluoromethyl groups, a fluorine atom, and a trifluoromethoxy group, which collectively impart distinctive chemical and physical properties.
Eigenschaften
Molekularformel |
C9H2F10O |
|---|---|
Molekulargewicht |
316.09 g/mol |
IUPAC-Name |
1-fluoro-2-(trifluoromethoxy)-4,5-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H2F10O/c10-5-1-3(7(11,12)13)4(8(14,15)16)2-6(5)20-9(17,18)19/h1-2H |
InChI-Schlüssel |
VLXQMSWCUCFDIB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1OC(F)(F)F)F)C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


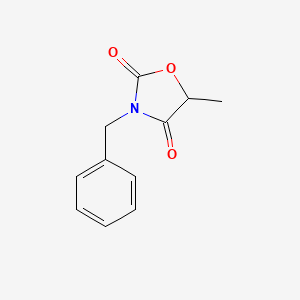
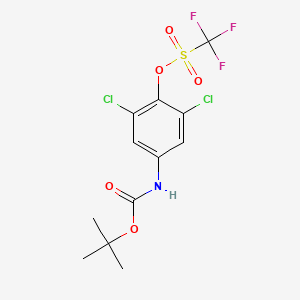
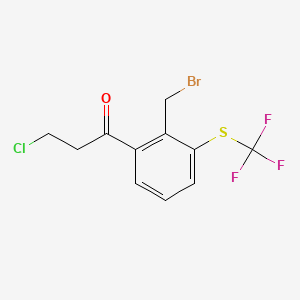


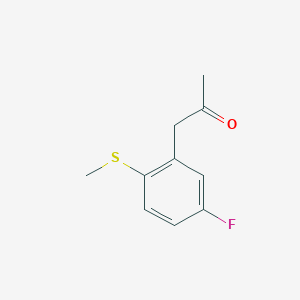
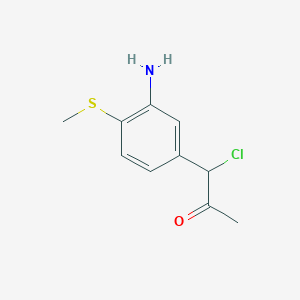
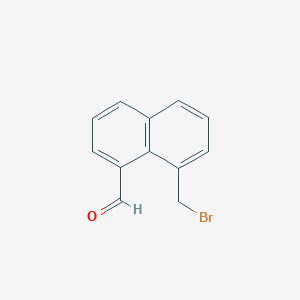

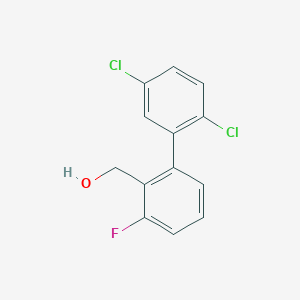
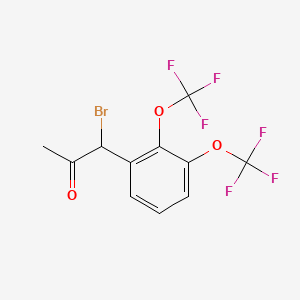
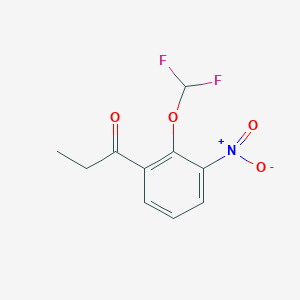
![1H-Indole-5-carbonitrile, 3-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14055945.png)
